![molecular formula C11H15N3O5 B13823052 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- is a complex heterocyclic compound. It is characterized by a fused ring system that includes pyrimidine and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d][1,3]oxazin-2-one: Another compound with a similar fused ring system, known for its biological activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits a range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- is unique due to its specific ring structure and the presence of the deoxy-b-D-erythro-pentofuranosyl group. This structural feature may confer distinct biological activities and interactions compared to other similar compounds.
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |
InChI Key |
YTWREPAHBKYMNI-DJLDLDEBSA-N |
Isomeric SMILES |
C1CONC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


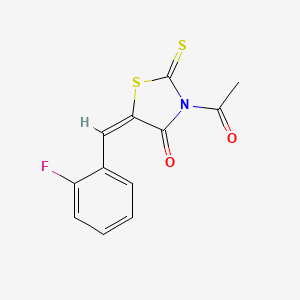
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
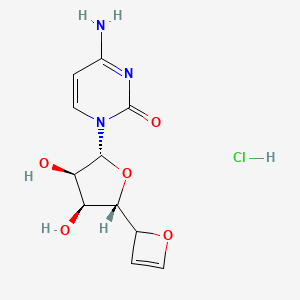

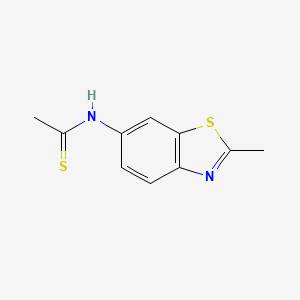
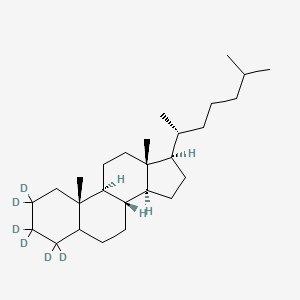
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
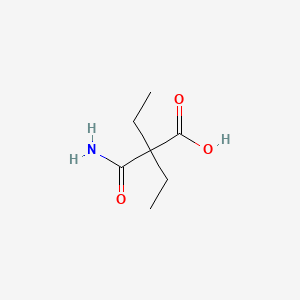
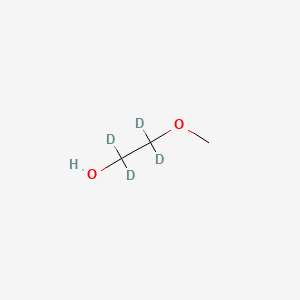
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)


